molecular formula C17H29NO B3987216 N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide

N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide

Cat. No.: B3987216
M. Wt: 263.4 g/mol
InChI Key: GYGFSPNCFHXCAV-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide typically involves the reaction of adamantanecarboxylic acid with appropriate amines under controlled conditions. One common method involves the use of enamides as alkylating agents, where the carboxylic acid derivative acts as the alkylating agent . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the stability and bioavailability of the compound, allowing it to effectively interact with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: Another adamantane derivative with similar structural properties.

    2-Adamantanone: A ketone derivative of adamantane.

    Adamantane-1-carboxylic acid: A carboxylic acid derivative of adamantane.

Uniqueness

N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide is unique due to its specific structural configuration, which combines the stability of the adamantane moiety with the functional versatility of the propanamide group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-16(2,3)15(19)18-5-4-17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,4-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGFSPNCFHXCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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